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molecular formula C6H11NO2S B8316689 2-Methylthiazolidine-2-carboxylic acid methyl ester

2-Methylthiazolidine-2-carboxylic acid methyl ester

Cat. No. B8316689
M. Wt: 161.22 g/mol
InChI Key: LDPISBPPJFKYQI-UHFFFAOYSA-N
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Patent
US04229461

Procedure details

A mixture of 36.6 g of cysteamine hydrochloride, 32.6 g of triethylamine, 32.9 g of methyl pyruvate and 500 ml of ethanol was refluxed for 2 hours. The reaction mixture was concentrated under reduced pressure to afford a residue which was, after addition of water, extracted with ethyl acetate. The extract was vacuum distilled to give 36.6 g (yield 70.4%) of 2-methylthiazolidine-2-carboxylic acid methyl ester with a boiling point of 76° C./2 mmHg.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].C(N(CC)CC)C.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=O.C(O)C>O>[CH3:19][O:18][C:13]([C:14]1([CH3:16])[NH:2][CH2:3][CH2:4][S:5]1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
32.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32.9 g
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(SCCN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.6 g
YIELD: PERCENTYIELD 70.4%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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